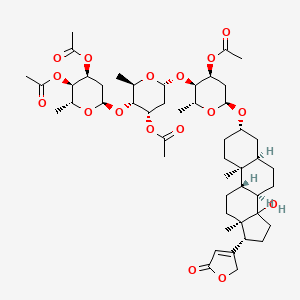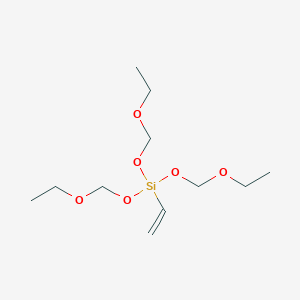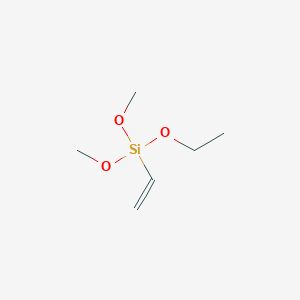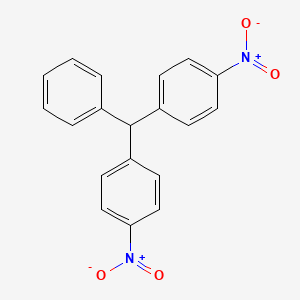
1,1'-(Phenylmethylene)bis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl)phenylmethane: is an organic compound with the molecular formula C19H14N2O4. It is characterized by the presence of two nitrophenyl groups and one phenyl group attached to a central methane carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl)phenylmethane typically involves the reaction of benzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(4-nitrophenyl)phenylmethane may involve more efficient and scalable methods, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product .
化学反応の分析
Types of Reactions: Bis(4-nitrophenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmethane derivatives.
科学的研究の応用
Chemistry: Bis(4-nitrophenyl)phenylmethane is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also employed in the development of diagnostic tools and assays .
Industry: In the industrial sector, bis(4-nitrophenyl)phenylmethane is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various manufacturing processes .
作用機序
The mechanism of action of bis(4-nitrophenyl)phenylmethane involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The pathways involved in these interactions include oxidative stress and enzyme inhibition .
類似化合物との比較
Bis(indolyl)methanes: These compounds contain two indole units and are known for their antimicrobial and anticancer properties.
Bis(4-methoxyphenyl)methane: Similar in structure but with methoxy groups instead of nitro groups, leading to different chemical reactivity and applications.
Uniqueness: Bis(4-nitrophenyl)phenylmethane is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
特性
CAS番号 |
21112-02-7 |
|---|---|
分子式 |
C19H14N2O4 |
分子量 |
334.3 g/mol |
IUPAC名 |
1-nitro-4-[(4-nitrophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C19H14N2O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13,19H |
InChIキー |
CCWAGSQBYBVMFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




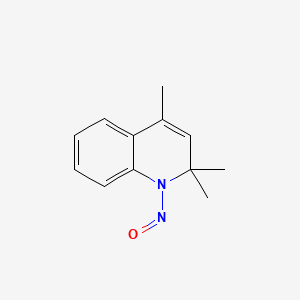

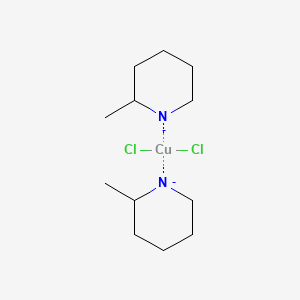
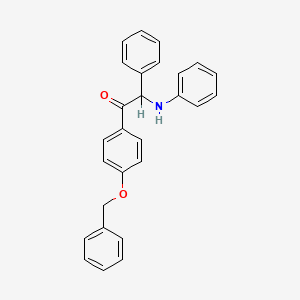


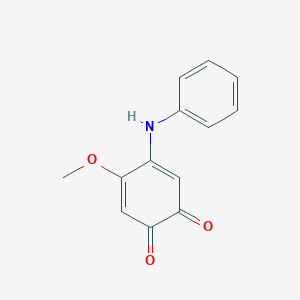

![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
